Cas no 1252298-84-2 ((3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea)

(3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea 化学的及び物理的性質
名前と識別子
-
- (3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea
- NCGC00329905-01
- 1252298-84-2
- EN300-26618830
- N-carbamoyl-3-[(4-methylphenyl)methyl-prop-2-ynylamino]propanamide
- (3-{[(4-methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea
- AB01323514-02
- AKOS034630044
- Z850790920
-
- インチ: 1S/C15H19N3O2/c1-3-9-18(10-8-14(19)17-15(16)20)11-13-6-4-12(2)5-7-13/h1,4-7H,8-11H2,2H3,(H3,16,17,19,20)
- InChIKey: HZHGFBLGQIHYHT-UHFFFAOYSA-N
- SMILES: O=C(CCN(CC#C)CC1C=CC(C)=CC=1)NC(N)=O
計算された属性
- 精确分子量: 273.148
- 同位素质量: 273.148
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 378
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.4A^2
- XLogP3: 1.2
(3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26618830-0.05g |
(3-{[(4-methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea |
1252298-84-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea 関連文献
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
(3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)ureaに関する追加情報
Comprehensive Overview of (3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea (CAS No. 1252298-84-2)
(3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea (CAS No. 1252298-84-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique urea and propargyl functional groups, is often explored for its potential applications in drug development and molecular biology. Researchers are particularly interested in its structural properties, which make it a candidate for modulating biological pathways.
The molecular structure of (3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea includes a 4-methylphenyl group attached to a propargylamine moiety, further linked to a urea derivative. This configuration allows for versatile interactions in biochemical systems, making it a subject of study in enzyme inhibition and receptor binding research. The presence of the propargyl group also opens avenues for click chemistry applications, a rapidly growing field in drug discovery.
In recent years, the demand for CAS No. 1252298-84-2 has increased due to its relevance in targeted therapy and precision medicine. Scientists are investigating its role in designing small-molecule inhibitors for diseases such as cancer and neurodegenerative disorders. The compound’s ability to interact with specific proteins and enzymes aligns with the current trend of personalized medicine, a hot topic in healthcare innovation.
From a synthetic chemistry perspective, (3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea is synthesized through multi-step organic reactions, often involving amide coupling and urea formation techniques. Its purity and stability are critical for research applications, prompting advancements in analytical methods such as HPLC and mass spectrometry for quality control.
The compound’s potential extends to bioconjugation strategies, where its propargyl group can be utilized for labeling biomolecules. This feature is particularly valuable in proteomics and diagnostic imaging, areas that are gaining traction due to advancements in AI-driven drug discovery. As the pharmaceutical industry embraces machine learning for compound screening, CAS No. 1252298-84-2 is being revisited for its compatibility with high-throughput screening platforms.
Market trends indicate a growing interest in specialty chemicals like (3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea, driven by the expansion of biotech startups and academic research. Suppliers are focusing on scalable synthesis methods to meet the demand from laboratories and pharmaceutical companies. Additionally, regulatory guidelines emphasize the need for green chemistry practices in producing such compounds, aligning with global sustainability goals.
For researchers seeking reliable data on CAS No. 1252298-84-2, peer-reviewed journals and patent databases are valuable resources. The compound’s structure-activity relationship (SAR) is frequently discussed in literature, offering insights into its pharmacokinetic and toxicological profiles. As the scientific community continues to explore its applications, (3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea remains a compound of interest for innovative therapeutic solutions.
In conclusion, (3-{(4-methylphenyl)methyl(prop-2-yn-1-yl)amino}propanoyl)urea (CAS No. 1252298-84-2) represents a promising candidate in modern drug development and biochemical research. Its unique structural features and compatibility with cutting-edge technologies like click chemistry and AI-assisted discovery position it as a valuable tool for scientists. As the fields of precision medicine and bioconjugation evolve, this compound is likely to play an increasingly important role in advancing healthcare innovations.
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